
(6-Cyanopyridin-3-yl)boronic acid
Vue d'ensemble
Description
(6-Cyanopyridin-3-yl)boronic acid is a boronic acid derivative with the chemical formula C6H5BN2O2. This compound is part of the broader class of pyridinylboronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The presence of both a cyano group and a boronic acid moiety in its structure makes it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyanopyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the use of a halogenated pyridine derivative, which undergoes metalation with an organometallic reagent such as n-butyllithium, followed by reaction with a boron source like trimethyl borate . The reaction is usually carried out at low temperatures to prevent over-alkylation and ensure high yields.
Industrial Production Methods: Industrial production of pyridinylboronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Cyanopyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other coupling reactions like the Chan-Lam coupling, which forms carbon-nitrogen bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Chan-Lam Coupling: Copper catalyst, base (e.g., sodium carbonate), and a solvent like methanol or ethanol.
Major Products: The major products formed from these reactions are typically biaryl compounds or heteroaryl derivatives, which are valuable in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Synthesis of Pharmaceuticals
One of the primary applications of (6-Cyanopyridin-3-yl)boronic acid is in the synthesis of pharmaceutical compounds. It has been employed as a key intermediate in the preparation of several biologically active molecules.
- Nilotinib Synthesis : This compound is utilized in the synthesis of Nilotinib, a drug used for treating chronic myeloid leukemia. The reaction conditions typically involve palladium-catalyzed coupling reactions, where this compound reacts with various aryl halides to form complex structures with high yields .
Boronic Acid Chemistry
The reactivity of this compound as a boronic acid derivative allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. This reaction is significant for forming carbon-carbon bonds, which are crucial in creating complex organic molecules.
- Suzuki Coupling : In one study, this compound was successfully used in Suzuki coupling reactions with different aryl halides, yielding products with varying degrees of efficiency depending on the electronic nature of the substituents on the aryl halides .
Research has indicated that derivatives of this compound exhibit promising biological activities. For instance, studies have shown its potential as an inhibitor of bacterial efflux pumps.
- Inhibition Studies : A study highlighted that certain derivatives of pyridine-3-boronic acids, including this compound, showed inhibitory effects against the NorA efflux pump in Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents .
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science, particularly in creating functional materials through polymerization processes.
- Polymer Synthesis : The compound can be used to synthesize polymers that incorporate boron into their structure, which can enhance properties like thermal stability and mechanical strength .
Case Studies and Research Findings
Several research articles document the successful application of this compound in various synthetic pathways:
Mécanisme D'action
The mechanism of action of (6-Cyanopyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium complex. This is followed by reductive elimination to form the desired carbon-carbon bond . The cyano group can also influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
(6-Chloro-3-pyridinyl)boronic acid: Similar structure but with a chloro group instead of a cyano group.
(6-Aminopyridin-3-yl)boronic acid: Contains an amino group, used in different biological applications.
Uniqueness: (6-Cyanopyridin-3-yl)boronic acid is unique due to the presence of the cyano group, which can enhance its reactivity and provide additional functionalization options compared to its analogs .
Activité Biologique
(6-Cyanopyridin-3-yl)boronic acid is an organoboron compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological interactions, and therapeutic implications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBNO, with a molar mass of approximately 147.93 g/mol. The compound consists of a pyridine ring substituted with a cyano group at the 6-position and a boronic acid group at the 3-position. Its high solubility in water (approximately 15.7 mg/ml) enhances its applicability in various chemical reactions, particularly in organic synthesis.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Borylation Reactions : Utilizing boron reagents to introduce the boronic acid functionality onto the pyridine ring.
- Suzuki-Miyaura Coupling : A cross-coupling reaction that allows for the introduction of the cyanopyridine moiety into target molecules, facilitating the synthesis of complex compounds with potential biological activity .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in cancer pathways. Its ability to interact with biological targets suggests potential therapeutic uses in oncology and metabolic disorders. Notably, it has shown promise as an inhibitor of the NorA efflux pump in Staphylococcus aureus, indicating its role in combating antibiotic resistance .
Antiproliferative Activity
A study highlighted in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound exhibited significant antiproliferative activity against several cancer cell lines. For instance, novel pyridylpyridone derivatives showed promising results, indicating that modifications to the core structure can enhance biological efficacy.
Case Studies and Research Findings
Table 1 summarizes key findings from various studies on the biological activity of this compound and its derivatives.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, its ability to form reversible covalent bonds with target proteins is a key feature that underpins its potential as a therapeutic agent. The interaction with enzymes involved in critical metabolic pathways suggests that it could play a role in regulating cellular processes related to cancer progression .
Propriétés
IUPAC Name |
(6-cyanopyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWBBVDYZMMZOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716544 | |
Record name | (6-Cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011722-07-8 | |
Record name | (6-Cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanopyridine-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.